![molecular formula C17H13N5O3 B14151719 N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)
N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]pyridine-3-carboxamide is a complex organic compound that features a pyrrole ring, a nitrophenyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]pyridine-3-carboxamide typically involves a multi-step process:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Pyridine Carboxamide Moiety: The pyridine carboxamide can be synthesized by reacting pyridine-3-carboxylic acid with an appropriate amine under dehydrating conditions.
Condensation Reaction: The final step involves the condensation of the pyrrole derivative with the pyridine carboxamide in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a probe or marker in various biological assays to study cellular processes and molecular interactions.
Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]pyridine-2-carboxamide
- N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]pyridine-4-carboxamide
- N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]pyridine-5-carboxamide
Uniqueness
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]pyridine-3-carboxamide is unique due to the specific positioning of the carboxamide group on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological or material properties compared to its isomers.
Properties
Molecular Formula |
C17H13N5O3 |
|---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13N5O3/c23-17(13-3-1-9-18-11-13)20-19-12-16-4-2-10-21(16)14-5-7-15(8-6-14)22(24)25/h1-12H,(H,20,23)/b19-12+ |
InChI Key |
BRZUTPHYHQFQIW-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide](/img/structure/B14151654.png)

![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14151668.png)

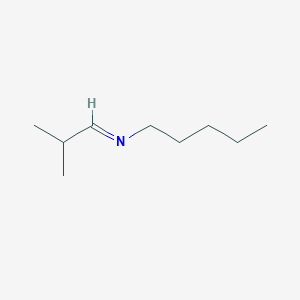
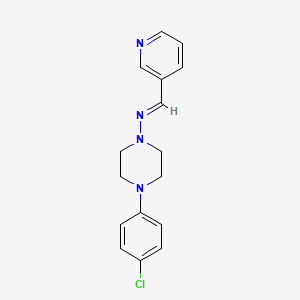
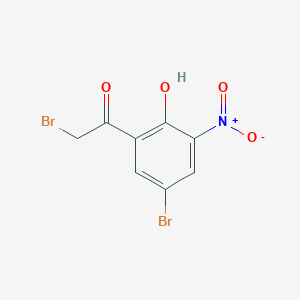
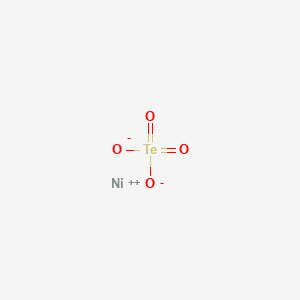
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
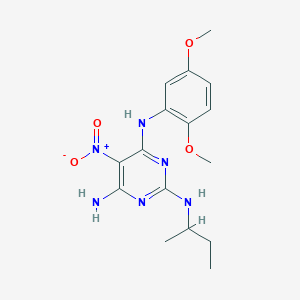
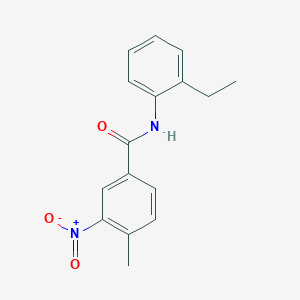
![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
